molecular formula C6H7N5O3 B11565040 Furan-2-carbaldehyde, (N'-nitroamidino)hydrazone

Furan-2-carbaldehyde, (N'-nitroamidino)hydrazone

Katalognummer: B11565040
Molekulargewicht: 197.15 g/mol
InChI-Schlüssel: RWAVBDFOHSKBLL-XBXARRHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE is a chemical compound that features a furan ring, a nitroguanidine moiety, and a Schiff base linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE typically involves the condensation of furan-2-carboxaldehyde with nitroguanidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of amino derivatives.

    Substitution: The Schiff base linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-N-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Wirkmechanismus

The mechanism of action of (E)-N-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE involves its interaction with specific molecular targets. The nitroguanidine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-N-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE is unique due to its combination of a furan ring and a nitroguanidine moiety, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H7N5O3

Molekulargewicht

197.15 g/mol

IUPAC-Name

1-[(E)-furan-2-ylmethylideneamino]-2-nitroguanidine

InChI

InChI=1S/C6H7N5O3/c7-6(10-11(12)13)9-8-4-5-2-1-3-14-5/h1-4H,(H3,7,9,10)/b8-4+

InChI-Schlüssel

RWAVBDFOHSKBLL-XBXARRHUSA-N

Isomerische SMILES

C1=COC(=C1)/C=N/N/C(=N/[N+](=O)[O-])/N

Kanonische SMILES

C1=COC(=C1)C=NNC(=N[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.